molecular formula C18H24N2O4S B14761449 N-{5-[(1,1-Dimethyl-2-phenyl-ethylamino)-hydroxy-methyl]-2-hydroxy-phenyl}-methanesulfonamide CAS No. 886362-23-8

N-{5-[(1,1-Dimethyl-2-phenyl-ethylamino)-hydroxy-methyl]-2-hydroxy-phenyl}-methanesulfonamide

Cat. No.: B14761449
CAS No.: 886362-23-8
M. Wt: 364.5 g/mol
InChI Key: ORVOKGBKUIFSLG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Chemical Structure and Properties The compound, with the systematic name N-{5-[(1,1-Dimethyl-2-phenyl-ethylamino)-hydroxy-methyl]-2-hydroxy-phenyl}-methanesulfonamide (CAS 52159-46-3), is a methanesulfonamide derivative featuring:

  • A central phenolic ring substituted at the 2- and 5-positions.
  • A hydroxymethyl group at the 5-position, further substituted with a 1,1-dimethyl-2-phenyl-ethylamino moiety.
  • A methanesulfonamide (-SO₂NH₂) group at the 1-position.

The molecular formula is C₁₉H₂₆N₂O₄S (base compound), with a molecular weight of 390.49 g/mol.

The compound has been explored in pharmacological contexts, with synonyms like MJ-7999-1 and CID10063495 indicating its use in drug discovery .

Properties

CAS No.

886362-23-8

Molecular Formula

C18H24N2O4S

Molecular Weight

364.5 g/mol

IUPAC Name

N-[2-hydroxy-5-[hydroxy-[(2-methyl-1-phenylpropan-2-yl)amino]methyl]phenyl]methanesulfonamide

InChI

InChI=1S/C18H24N2O4S/c1-18(2,12-13-7-5-4-6-8-13)19-17(22)14-9-10-16(21)15(11-14)20-25(3,23)24/h4-11,17,19-22H,12H2,1-3H3

InChI Key

ORVOKGBKUIFSLG-UHFFFAOYSA-N

Canonical SMILES

CC(C)(CC1=CC=CC=C1)NC(C2=CC(=C(C=C2)O)NS(=O)(=O)C)O

Origin of Product

United States

Preparation Methods

The synthesis of N-{5-[(1,1-Dimethyl-2-phenyl-ethylamino)-hydroxy-methyl]-2-hydroxy-phenyl}-methanesulfonamide involves multiple steps. One common synthetic route includes the reaction of 2-hydroxy-5-(hydroxymethyl)phenylmethanesulfonamide with 1,1-dimethyl-2-phenylethylamine under controlled conditions. The reaction typically requires a catalyst and is carried out in an organic solvent at elevated temperatures to ensure complete conversion. Industrial production methods may involve optimization of reaction conditions to maximize yield and purity, including the use of high-pressure reactors and continuous flow systems.

Chemical Reactions Analysis

N-{5-[(1,1-Dimethyl-2-phenyl-ethylamino)-hydroxy-methyl]-2-hydroxy-phenyl}-methanesulfonamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of amines or alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfonamide group can be replaced by other nucleophiles under appropriate conditions.

Scientific Research Applications

N-{5-[(1,1-Dimethyl-2-phenyl-ethylamino)-hydroxy-methyl]-2-hydroxy-phenyl}-methanesulfonamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including anti-inflammatory and antimicrobial properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including its role as an enzyme inhibitor.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of N-{5-[(1,1-Dimethyl-2-phenyl-ethylamino)-hydroxy-methyl]-2-hydroxy-phenyl}-methanesulfonamide involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as anti-inflammatory responses or antimicrobial activity . The pathways involved in these mechanisms are complex and may include modulation of signaling pathways and gene expression.

Comparison with Similar Compounds

Comparison with Structurally Similar Methanesulfonamide Derivatives

Substituent Effects on Electronic and Steric Properties

The table below compares key structural and electronic properties of the target compound with similar methanesulfonamides:

Compound Name (ID/Reference) Substituents Molecular Weight (g/mol) HOMO-LUMO Gap (eV) Key Functional Groups
Target Compound (CAS 52159-46-3) 1,1-Dimethyl-2-phenyl-ethylamino, -OH 390.49 Not Reported Methanesulfonamide, phenolic -OH
N-(4-Fluorophenyl)methanesulfonamide (CICPIO) 4-Fluorophenyl 189.21 Not Reported Methanesulfonamide, -F
N-(5-(tert-butyl)-2-hydroxyphenyl)methanesulfonamide tert-butyl, -OH 269.35 9.176 (HOMO: -8.797; LOMO: -0.379) Methanesulfonamide, phenolic -OH
N-[5-(4-chlorophenyl)-7-(4-methylphenyl)-triazolopyrimidin-2-yl]methanesulfonamide Chlorophenyl, triazolopyrimidine 469.94 Not Reported Methanesulfonamide, heterocycle

Key Observations :

  • Electronic Effects : The tert-butyl-substituted derivative () exhibits a HOMO-LUMO gap of 9.176 eV, indicating high stability. The target compound’s bulkier 1,1-dimethyl-2-phenyl-ethyl group may reduce solubility but enhance lipophilicity, favoring membrane penetration .
  • Steric Effects: The triazolopyrimidine derivative () incorporates a heterocyclic core, enabling π-π stacking interactions in biological targets.
Antimicrobial Activity
  • The triazolopyrimidine sulfonamide () demonstrates antimicrobial properties, likely due to its heterocyclic core disrupting bacterial enzymes. The target compound’s phenolic -OH and amino groups could enhance antibacterial activity via hydrogen bonding with microbial targets.
  • Derivatives like N-(4-chlorophenyl)methanesulfonamide (WIHGUQ, ) show moderate bioactivity, but the target compound’s complex substituents may improve specificity .
Enzyme Inhibition
  • Methanesulfonamides with pyrimidine/ethynyl linkers (e.g., BindingDB entries 228339–228340, ) act as AKT/PI3K inhibitors. The target compound’s hydroxymethyl and amino groups may mimic ATP-binding motifs in kinases, though its larger substituents could limit fit into active sites .

Pharmacokinetic and Solubility Considerations

  • Solubility : The 4-fluorophenyl derivative (CICPIO, ) benefits from the electron-withdrawing -F group, enhancing aqueous solubility. The target compound’s hydrophobic phenyl-ethyl group may reduce solubility, necessitating salt forms (e.g., hydrochloride in ).
  • Metabolic Stability : The tert-butyl group in resists oxidative metabolism, whereas the target compound’s branched alkyl chain may undergo faster hepatic clearance.

Biological Activity

N-{5-[(1,1-Dimethyl-2-phenyl-ethylamino)-hydroxy-methyl]-2-hydroxy-phenyl}-methanesulfonamide, also known by its CAS number 886362-23-8, is a compound of interest due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Molecular Formula: C21H26N2O4S
Molecular Weight: 370.4 g/mol
IUPAC Name: 5-hydroxy-8-[(1R)-1-hydroxy-2-[[2-methyl-1-(2-methylphenyl)propan-2-yl]amino]ethyl]-4H-1,4-benzoxazin-3-one

Structure

The chemical structure of the compound can be represented as follows:

SMILES CC1 CC CC C1CC C C NC C H C2 C3C C C C2 O NC O CO3 O\text{SMILES CC1 CC CC C1CC C C NC C H C2 C3C C C C2 O NC O CO3 O}

Research indicates that this compound may exhibit neuroprotective properties, particularly in the context of neurodegenerative diseases such as Alzheimer's disease (AD). The compound's mechanism appears to involve targeting mitochondrial complex I, which plays a critical role in cellular energy metabolism and oxidative stress regulation.

Key Findings from Studies

  • Neuroprotective Effects:
    • In vitro studies using MC65 cells (a model for Alzheimer's disease) demonstrated that the compound significantly improved cell viability against Aβ-induced toxicity. The effective concentration (EC50) was noted to be around 29.0 ± 0.7 nM, indicating potent protective effects against oxidative stress and Aβ pathology .
  • Docking Studies:
    • Computational docking studies have shown that the compound interacts with the FMN site of mitochondrial complex I, suggesting a unique binding mechanism that may enhance its neuroprotective effects. This interaction is crucial as complex I is a major source of reactive oxygen species (ROS), which are implicated in AD pathology .
  • In Vivo Efficacy:
    • Animal studies involving transgenic AD mice have demonstrated that the compound can penetrate the blood-brain barrier and ameliorate AD-related pathology, further supporting its potential as a therapeutic agent .

Case Studies

StudyModelFindings
Study 1MC65 CellsEC50 = 29.0 ± 0.7 nM for neuroprotection against Aβ toxicity
Study 2Transgenic AD MiceCompound showed significant improvement in AD pathology after oral administration

Q & A

Q. What are the established synthetic routes for N-{5-[(1,1-Dimethyl-2-phenyl-ethylamino)-hydroxy-methyl]-2-hydroxy-phenyl}-methanesulfonamide, and how can reaction conditions be optimized?

Methodological Answer: The synthesis typically involves coupling a substituted phenylamine with a sulfonyl chloride derivative. For example, analogous sulfonamide syntheses (e.g., N-(5-amino-2-methoxyphenyl)-3,4-dichlorobenzenesulfonamide) use 5-amino-2-methoxyaniline reacted with 3,4-dichlorobenzenesulfonyl chloride in the presence of a base (e.g., triethylamine or pyridine) to neutralize HCl byproducts . Key optimization variables include:

  • Solvent selection : Polar aprotic solvents (e.g., dichloromethane) enhance reactivity.
  • Temperature : Room temperature or controlled heating (30–50°C) to minimize side reactions.
  • Stoichiometry : Excess sulfonyl chloride (1.2–1.5 equivalents) improves yield.
    Purification via silica gel chromatography or recrystallization is recommended .

Q. Which spectroscopic and analytical methods are most effective for structural characterization and purity assessment?

Methodological Answer:

  • NMR Spectroscopy : 1^1H and 13^13C NMR confirm regiochemistry and functional groups. For example, phenolic -OH protons appear as broad singlets (~δ 9–10 ppm), while sulfonamide protons resonate near δ 7–8 ppm .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight and fragmentation patterns.
  • HPLC : Reverse-phase HPLC with UV detection (e.g., C18 column, acetonitrile/water gradient) identifies impurities. Pharmacopeial standards recommend ≤0.1% for individual impurities .

Advanced Research Questions

Q. How can computational chemistry predict the electronic properties and antioxidant potential of this compound?

Methodological Answer: Density Functional Theory (DFT) calculations, such as those applied to N-(5-(tert-butyl)-2-hydroxyphenyl)methanesulfonamide, can:

  • Determine frontier molecular orbitals : HOMO-LUMO gaps indicate redox activity and electron-donating capacity.
  • Simulate antioxidant mechanisms : Radical scavenging pathways (e.g., H-atom transfer) are modeled using bond dissociation energies (BDEs) and ionization potentials .
    Software packages like Gaussian or ORCA are used with basis sets (e.g., B3LYP/6-311++G**) .

Q. How can contradictions in biological activity data across assay systems be resolved?

Methodological Answer: Discrepancies in bioactivity (e.g., antimicrobial or anticancer assays) may arise from:

  • Assay conditions : Variations in pH, solvent (DMSO vs. aqueous buffers), or cell line sensitivity.
  • Compound stability : Degradation under physiological conditions (e.g., hydrolysis of the sulfonamide group).
    Strategies include:
  • Orthogonal assays : Validate results using both cell-based (e.g., MTT assay) and biochemical (e.g., enzyme inhibition) approaches.
  • Metabolite profiling : LC-MS/MS identifies degradation products interfering with activity .

Q. What experimental approaches mitigate byproduct formation during synthesis?

Methodological Answer: Common byproducts include oxidized derivatives (e.g., nitro compounds from amine oxidation) or regioisomers. Mitigation strategies:

  • Inert atmosphere : Use nitrogen/argon to prevent oxidation of amine intermediates.
  • Protecting groups : Temporarily block reactive hydroxyl or amino groups (e.g., acetyl or tert-butyldimethylsilyl).
  • Process control : Real-time monitoring via inline FTIR or Raman spectroscopy detects intermediates, enabling rapid adjustment of reaction parameters .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.